molecular formula C30H25ClN4O2S B15038803 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B15038803
M. Wt: 541.1 g/mol
InChI Key: MPCKHNIBBFMJIE-KCSSXMTESA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C30H25ClN4O2S and a molecular weight of 541.076 g/mol . This compound is known for its unique structural features, which include a benzyloxyphenyl group, a benzimidazole moiety, and a sulfanylacetohydrazide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(benzyloxy)benzaldehyde: This intermediate is synthesized by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 1-(4-chlorobenzyl)-1H-benzimidazole: This involves the condensation of o-phenylenediamine with 4-chlorobenzyl chloride under acidic conditions.

    Formation of the hydrazide: The benzimidazole derivative is then reacted with thioacetic acid to form the corresponding thioamide, which is subsequently converted to the hydrazide using hydrazine hydrate.

    Condensation reaction: Finally, the hydrazide is condensed with 4-(benzyloxy)benzaldehyde under reflux conditions to yield the target compound.

Chemical Reactions Analysis

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Preliminary studies suggest that it may have anticancer properties, making it a candidate for further investigation in cancer research.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical sensors.

Mechanism of Action

The exact mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide, particularly its benzimidazole moiety and sulfanylacetohydrazide linkage, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C30H25ClN4O2S

Molecular Weight

541.1 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H25ClN4O2S/c31-25-14-10-23(11-15-25)19-35-28-9-5-4-8-27(28)33-30(35)38-21-29(36)34-32-18-22-12-16-26(17-13-22)37-20-24-6-2-1-3-7-24/h1-18H,19-21H2,(H,34,36)/b32-18+

InChI Key

MPCKHNIBBFMJIE-KCSSXMTESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl

Origin of Product

United States

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